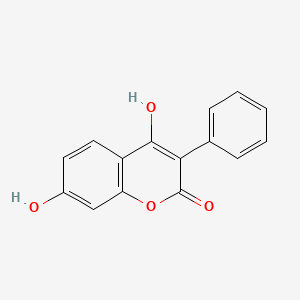

4,7-dihydroxy-3-phenyl-2H-chromen-2-one

Übersicht

Beschreibung

4,7-dihydroxy-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and this compound specifically has hydroxyl groups at the 4 and 7 positions and a phenyl group at the 3 position. This compound is of interest due to its potential pharmacological properties and its role in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dihydroxy-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-ketoesters in the presence of a catalyst. Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. These methods may include the use of microwave or ultrasound energy to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-dihydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted coumarins from electrophilic substitution .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

4,7-Dihydroxy-3-phenyl-2H-chromen-2-one serves as a versatile building block in organic chemistry. It is utilized for synthesizing more complex organic molecules and biologically active compounds. Its structural features allow for various chemical modifications, making it a valuable precursor in the development of new materials and pharmaceuticals .

Applications in Material Science

The compound has been explored for its potential applications in material science, particularly in the synthesis of polymers and nanomaterials. Its ability to participate in coupling reactions enables the formation of complex structures that can be used in coatings, sensors, and electronic devices .

Biological Activities

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Anticancer Potential

Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms. For instance, it has been reported to disrupt mitochondrial membrane potential and activate caspase-independent programmed cell death pathways in prostate cancer cell lines . Additionally, it may inhibit specific enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Research indicates that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents .

Medical Applications

Therapeutic Uses

In medicine, this compound is being investigated for its therapeutic effects. Its anti-inflammatory properties have been noted in various studies, suggesting potential applications in treating inflammatory diseases such as arthritis . Furthermore, its role as a neuroprotective agent is being explored due to its ability to inhibit neuroinflammation and oxidative stress in neuronal cells .

Drug Development

The compound's structural characteristics make it an attractive candidate for drug development. It has been evaluated for its efficacy as an inhibitor of monoamine oxidases (MAOs), which are important targets in treating neurodegenerative diseases such as Parkinson's disease . The selective inhibition of MAO-B by derivatives of this compound could lead to the development of new therapeutic agents with fewer side effects compared to existing treatments.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; used in polymer synthesis. |

| Material Science | Potential applications in coatings, sensors, and electronic devices. |

| Biological Activities | Antioxidant, anticancer properties; induces apoptosis; antimicrobial activity against pathogens. |

| Medical Applications | Anti-inflammatory effects; potential neuroprotective agent; drug development targeting MAOs. |

Wirkmechanismus

The mechanism of action of 4,7-dihydroxy-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases.

Metal Chelation: The hydroxyl groups can chelate metal ions, which is important for its antioxidant and antimicrobial activities.

Vergleich Mit ähnlichen Verbindungen

4,7-dihydroxy-3-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:

3-Phenylcoumarin: Lacks hydroxyl groups at the 4 and 7 positions, resulting in different biological activities.

4-Phenylcoumarin: Has hydroxyl groups at different positions, affecting its antioxidant and enzyme inhibition properties.

6,7-Dihydroxy-3-phenylcoumarin: Similar structure but with hydroxyl groups at the 6 and 7 positions, leading to variations in its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its chemical behavior and enhances its potential as a therapeutic agent .

Biologische Aktivität

4,7-Dihydroxy-3-phenyl-2H-chromen-2-one, also known as Scopoletin , is a naturally occurring compound within the coumarin family. This article explores its biological activities, focusing on its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by diverse research findings and case studies.

- Molecular Formula : C₁₅H₁₀O₄

- Molecular Weight : 254.24 g/mol

- Structure : Characterized by two hydroxyl groups at positions 4 and 7 and a phenyl group at position 3.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and inhibits lipid peroxidation, which are crucial mechanisms in preventing oxidative damage in cells. A study demonstrated that the compound's antioxidant activity is comparable to that of established antioxidants like ascorbic acid.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by suppressing the production of inflammatory mediators such as cytokines and nitric oxide in various cell lines. In vitro studies revealed that treatment with Scopoletin significantly reduced the levels of these mediators, suggesting its utility in inflammatory conditions.

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. However, further research is required to elucidate the full spectrum of its antimicrobial potential .

4. Neuroprotective Effects

Recent investigations suggest that Scopoletin may provide neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neuronal cells from oxidative stress-induced damage and may enhance cognitive function through its antioxidant properties .

Research Findings and Case Studies

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

- Antioxidant Mechanism : The hydroxyl groups facilitate the donation of electrons to free radicals, neutralizing their harmful effects.

- Anti-inflammatory Mechanism : Scopoletin inhibits the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

- Neuroprotective Mechanism : By reducing oxidative stress markers, it protects neuronal cells from apoptosis.

Eigenschaften

IUPAC Name |

4,7-dihydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFWLFUGBMRXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172807 | |

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-17-3 | |

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.